molecular formula C23H23ClN2O2S B601913 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine CAS No. 1391052-52-0

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B601913
CAS No.: 1391052-52-0
M. Wt: 426.97
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Description

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a piperazine ring substituted with a chlorophenyl group, a phenylmethyl group, and a phenylsulfonyl group, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the reaction of 4-chlorobenzyl chloride with phenylmagnesium bromide to form 4-chlorophenylphenylmethane. This intermediate is then reacted with piperazine in the presence of a base such as sodium hydride to yield 1-[(4-chlorophenyl)phenylmethyl]piperazine. Finally, the sulfonylation of this intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine produces the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural formula:C24H25ClN2O2S\text{C}_{24}\text{H}_{25}\text{ClN}_2\text{O}_2\text{S}It features a piperazine ring substituted with a chlorophenyl group and a phenylsulfonyl moiety, which contributes to its biological activity and interaction with various biological targets.

Intermediate in Drug Synthesis

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it can be utilized in the preparation of levocetirizine, an antihistamine used for treating allergic rhinitis. The compound's unique structure facilitates the formation of active pharmaceutical ingredients through established synthetic pathways that enhance yield and purity .

Antihistaminic Properties

Research indicates that derivatives of this compound exhibit antihistaminic properties, making it valuable in treating allergic conditions. Its structural analogs have been studied for their ability to block histamine receptors effectively, which is crucial for alleviating symptoms associated with allergies and asthma .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis often begins with readily available piperazine derivatives.
  • Substitution Reactions : Chlorination and sulfonation reactions are employed to introduce the chlorophenyl and phenylsulfonyl groups, respectively.
  • Crystallization Techniques : Techniques such as selective crystallization from aqueous solutions or organic solvents are used to purify the final product, ensuring high optical purity and yield .

Case Study 1: Synthesis Optimization

A study focusing on optimizing the synthesis of this compound highlighted the use of N-acetyl-L-phenylalanine as an optical resolving agent. This method improved the optical purity of the final product significantly while maintaining a high yield (up to 78% under optimal conditions) .

In another research study, various derivatives of this compound were tested for their antihistaminic activity. The results indicated that certain modifications to the piperazine ring enhanced receptor affinity and selectivity, suggesting potential for developing new antihistamines based on this scaffold .

Mechanism of Action

The mechanism by which 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist at histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms. The compound’s sulfonyl group is crucial for its binding affinity and specificity towards these receptors.

Comparison with Similar Compounds

    Cetirizine: Another piperazine derivative with antihistamine properties.

    Levocetirizine: The active enantiomer of cetirizine, known for its higher potency and fewer side effects.

    Diphenhydramine: A classic antihistamine with a different chemical structure but similar therapeutic effects.

Uniqueness: 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a phenylsulfonyl group is not commonly found in other antihistamines, making it a valuable compound for further research and development.

Biological Activity

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine, also known by its CAS number 1391052-52-0, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including cytotoxicity against cancer cell lines, antibacterial activity, and enzyme inhibition.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chlorophenyl group and a phenylsulfonyl moiety. Its structural formula can be represented as follows:

C19H20ClN1O2S\text{C}_{19}\text{H}_{20}\text{ClN}_1\text{O}_2\text{S}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications. Key areas of investigation include:

  • Cytotoxicity against Cancer Cells
  • Antibacterial Activity
  • Enzyme Inhibition

Cytotoxicity Against Cancer Cells

Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects on various cancer cell lines. A study analyzed the cytotoxicity of related compounds on several types of cancer cells, including:

Cancer Type Cell Lines
LiverHUH7, HEPG2, HEP3B
BreastMCF7, T47D
ColonHCT-116
GastricKATO-3
EndometrialMFE-296

The results showed that these compounds effectively inhibited cell growth across multiple cancer types, suggesting their potential as anticancer agents .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. In vitro studies demonstrated moderate to strong activity against several bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings indicate that the compound may serve as a potential candidate for developing new antibacterial agents .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been explored in various studies. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor:

  • Acetylcholinesterase Inhibition : Compounds derived from piperazine structures have been noted for their AChE inhibitory activity, which is significant in treating neurodegenerative diseases.
  • Urease Inhibition : The compound demonstrated strong inhibitory effects on urease with IC50 values indicating high potency compared to standard drugs. For instance, some derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Cytotoxicity Study : A study published in MDPI assessed the cytotoxic effects of piperazine derivatives on multiple cancer cell lines, confirming significant growth inhibition .
  • Antibacterial Evaluation : Research highlighted the antibacterial efficacy against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
  • Enzyme Inhibition Analysis : Studies demonstrated the compound's ability to inhibit urease effectively, with implications for treating conditions like kidney stones .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine, and how are they characterized?

The compound has a molecular formula of C25H23ClN2O2S and a molecular weight of 463.87 g/mol (calculated from structural data). Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the positions of the 4-chlorophenyl, benzyl, and phenylsulfonyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : Determines crystalline structure and confirms stereochemistry in solid-state studies .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

Q. What synthetic routes are commonly employed for preparing this compound?

A general synthesis strategy involves:

Piperazine Functionalization : Reacting 1-(4-chlorophenyl)piperazine with benzyl halides under basic conditions (e.g., K2CO3 in DMF) to introduce the benzyl group .

Sulfonylation : Treating the intermediate with phenylsulfonyl chloride in dichloromethane (DCM) with a base like triethylamine to install the sulfonyl group .

Purification : Crystallization using ether or flash chromatography yields >95% purity .

Advanced Research Questions

Q. How do structural modifications to the piperazine core influence biological activity, and what methodologies are used to study this?

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Variation : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) enhances receptor binding affinity, as shown in adenosine A1 receptor allosteric enhancers .
    • Sulfonyl Group Optimization : Substituting phenylsulfonyl with heteroaryl sulfonamides improves metabolic stability, assessed via hepatic microsome assays .
    • Methodology :
  • Molecular Docking : Predicts binding modes to targets like kinases or GPCRs .
  • Functional Assays : Cyclic AMP (cAMP) assays quantify receptor modulation efficacy .

Q. What experimental approaches resolve contradictions in reported biological activities of piperazine derivatives?

Discrepancies in antimicrobial or cardiotropic activity data can arise from:

  • Purity Variability : Impurities (e.g., unreacted intermediates) may skew results. Use HPLC-UV/HRMS to verify compound integrity .
  • Assay Conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) or incubation times require standardization .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate receptor specificity via knockout models .

Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility .
  • Metabolic Stability : Introduce fluorine atoms at para positions to block cytochrome P450-mediated oxidation, validated via liver microsome assays .
  • Blood-Brain Barrier (BBB) Penetration : LogP values <3 and polar surface area <90 Ų are predictive of CNS accessibility, calculated using tools like SwissADME .

Q. Methodological Notes

  • Data Reproducibility : Cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR, HRMS) to ensure batch consistency .
  • Biological Assay Design : Use orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) to confirm activity .
  • Contradiction Mitigation : Publish full experimental details (e.g., solvent, temperature) to enable replication and meta-analysis .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22/h1-14,23H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJJNZAAMVPVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-52-0
Record name 1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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